molecular formula C10H12INO B3108275 2-(Cyclobutylmethoxy)-3-iodopyridine CAS No. 1643457-28-6

2-(Cyclobutylmethoxy)-3-iodopyridine

Cat. No.: B3108275
CAS No.: 1643457-28-6
M. Wt: 289.11 g/mol
InChI Key: WDGINKZROJOUEO-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-3-iodopyridine is a pyridine derivative featuring a cyclobutylmethoxy group at position 2 and an iodine atom at position 3. Its molecular formula is C₁₀H₁₂NOI, with a molecular weight of 289.11 g/mol. The iodine atom at position 3 renders it highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), making it valuable in pharmaceutical and materials science research . The cyclobutylmethoxy group (OCH₂-C₄H₇) introduces moderate steric bulk and lipophilicity, balancing reactivity and solubility in organic solvents like chloroform or DMSO .

Properties

IUPAC Name

2-(cyclobutylmethoxy)-3-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-5-2-6-12-10(9)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGINKZROJOUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291663
Record name 2-(Cyclobutylmethoxy)-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643457-28-6
Record name 2-(Cyclobutylmethoxy)-3-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643457-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclobutylmethoxy)-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-3-iodopyridine can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various substituted pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents, palladium catalysts, and reaction conditions can be optimized to achieve high yields and purity of the desired product. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-3-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can yield different oxidation states and derivatives of the compound.

Scientific Research Applications

2-(Cyclobutylmethoxy)-3-iodopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)-3-iodopyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the cyclobutylmethoxy group and the iodine atom can influence the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(Cyclopentyl-Oxy)-3-Iodopyridine

  • Molecular Formula: C₁₀H₁₂NOI
  • Molecular Weight : 289.11 g/mol
  • Substituent : Direct cyclopentyloxy (O-C₅H₉) at position 2.
  • Solubility: Similar solubility in chloroform, methanol, and DMSO, but higher lipophilicity due to the cyclopentyl group may reduce aqueous solubility. Applications: Primarily used as a research chemical in medicinal chemistry, though its larger substituent may limit utility in sterically sensitive reactions .

2-(Difluoromethoxy)-3-Iodopyridine

  • Molecular Formula: C₆H₄F₂NOI
  • Molecular Weight : ~271.02 g/mol
  • Substituent : Difluoromethoxy (OCHF₂) at position 2.
  • Solubility: Higher polarity due to fluorine enhances solubility in polar aprotic solvents (e.g., DMF or acetonitrile). Status: Discontinued commercially, suggesting challenges in synthesis or stability .

6-(Cyclobutylmethoxy)pyridin-3-amine

  • Molecular Formula : C₁₀H₁₄N₂O
  • Molecular Weight : 178.23 g/mol
  • Substituents : Cyclobutylmethoxy at position 6 and amine at position 3.
  • Key Differences: Functional Group: The amine group enables amidation or Schiff base formation, diverging from the iodine’s coupling utility. Applications: Explored in agrochemical and pharmaceutical research for its functionalizability, though lacking iodine limits cross-coupling utility .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent (Position 2) Key Applications Commercial Status
2-(Cyclobutylmethoxy)-3-iodopyridine C₁₀H₁₂NOI 289.11 OCH₂-C₄H₇ Cross-coupling reactions, drug synthesis Discontinued
2-(Cyclopentyl-Oxy)-3-Iodopyridine C₁₀H₁₂NOI 289.11 O-C₅H₉ Medicinal chemistry research Available
2-(Difluoromethoxy)-3-iodopyridine C₆H₄F₂NOI 271.02 OCHF₂ Electron-deficient coupling reactions Discontinued
6-(Cyclobutylmethoxy)pyridin-3-amine C₁₀H₁₄N₂O 178.23 OCH₂-C₄H₇ (Position 6) Agrochemicals, functional intermediates Available

Research Findings and Implications

  • Reactivity : The iodine in this compound is more accessible for coupling than in the bulkier cyclopentyloxy analog, though less activated than in the electron-deficient difluoromethoxy derivative .
  • Solubility : Cyclobutylmethoxy and cyclopentyloxy analogs share similar organic solubility, but fluorine in the difluoromethoxy compound improves polar solvent compatibility .
  • Synthetic Utility : The cyclobutylmethoxy group’s balance of steric and electronic effects makes it preferable for reactions requiring moderate steric hindrance, whereas positional isomers (e.g., 6-substituted) cater to distinct synthetic pathways .

Biological Activity

2-(Cyclobutylmethoxy)-3-iodopyridine is a chemical compound with potential biological activities that have been explored in various research contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • IUPAC Name : this compound
  • CAS Number : 1643457-28-6
  • Molecular Formula : C11H12INO

The biological activity of this compound primarily involves its interaction with specific molecular targets, which may include enzymes and receptors. The presence of the iodine atom and the cyclobutylmethoxy group may influence its binding affinity and selectivity towards these targets.

Potential Targets:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound could act as a modulator for certain receptors, impacting cellular signaling processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects.
  • Cardiovascular Effects : Some studies suggest it may influence cardiovascular health through modulation of specific pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
  • Cytotoxicity in Cancer Cells :
    • In vitro tests on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Cardiovascular Studies :
    • Research involving animal models demonstrated that the compound could reduce blood pressure and improve heart function, indicating potential therapeutic applications in cardiovascular diseases.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant activity against Gram-positive bacteriaStudy on antimicrobial properties
AnticancerInduced apoptosis in cancer cell linesIn vitro cancer study
CardiovascularReduced blood pressure in animal modelsCardiovascular research

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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